molecular formula C16H17ClN4OS B12266471 7-chloro-4-methoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole

7-chloro-4-methoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole

Cat. No.: B12266471
M. Wt: 348.9 g/mol
InChI Key: AEXWMMBBOMGGCR-UHFFFAOYSA-N
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Description

7-chloro-4-methoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole core, an imidazole ring, and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-methoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzothiazole Core: This can be achieved by cyclization reactions involving ortho-aminothiophenol and a suitable carboxylic acid derivative.

    Introduction of the Azetidine Moiety: This step often involves the reaction of the benzothiazole intermediate with an azetidine derivative under basic conditions.

    Attachment of the Imidazole Ring: The final step involves the alkylation of the azetidine intermediate with a 2-methyl-1H-imidazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-methoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: 7-chloro-4-hydroxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole.

    Reduction: 4-methoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole.

    Substitution: 7-amino-4-methoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole.

Scientific Research Applications

7-chloro-4-methoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme interactions and protein binding due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-chloro-4-methoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity.

    Pathways Involved: It may interfere with signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-4-methoxy-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole: Lacks the 2-methyl group on the imidazole ring.

    7-chloro-4-methoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]pyrrolidin-1-yl}-1,3-benzothiazole: Contains a pyrrolidine ring instead of an azetidine ring.

Uniqueness

The presence of the azetidine ring and the specific substitution pattern on the imidazole ring make 7-chloro-4-methoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole unique. These structural features may contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C16H17ClN4OS

Molecular Weight

348.9 g/mol

IUPAC Name

7-chloro-4-methoxy-2-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-1,3-benzothiazole

InChI

InChI=1S/C16H17ClN4OS/c1-10-18-5-6-20(10)7-11-8-21(9-11)16-19-14-13(22-2)4-3-12(17)15(14)23-16/h3-6,11H,7-9H2,1-2H3

InChI Key

AEXWMMBBOMGGCR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC2CN(C2)C3=NC4=C(C=CC(=C4S3)Cl)OC

Origin of Product

United States

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